molecular formula C8H5ClF2O2 B13596727 1-(3-Chloro-2-hydroxyphenyl)-2,2-difluoroethanone

1-(3-Chloro-2-hydroxyphenyl)-2,2-difluoroethanone

Cat. No.: B13596727
M. Wt: 206.57 g/mol
InChI Key: XIZGGZBNALUFLI-UHFFFAOYSA-N
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Description

1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one is an organic compound with a unique structure that includes a chloro group, a hydroxy group, and two difluoro groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one include:

Uniqueness

The uniqueness of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and difluoro groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H5ClF2O2/c9-5-3-1-2-4(6(5)12)7(13)8(10)11/h1-3,8,12H

InChI Key

XIZGGZBNALUFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)C(F)F

Origin of Product

United States

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